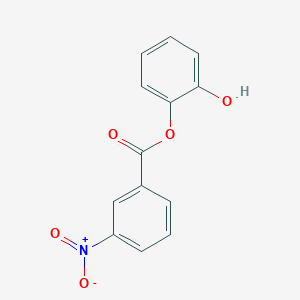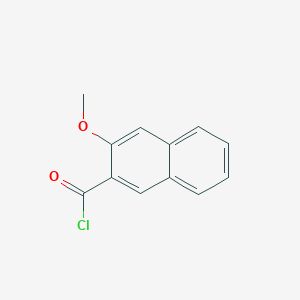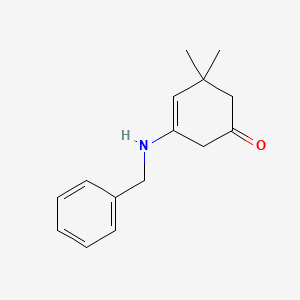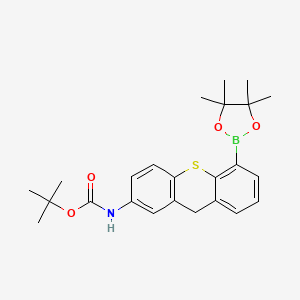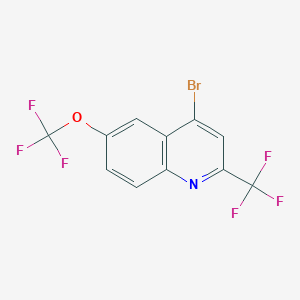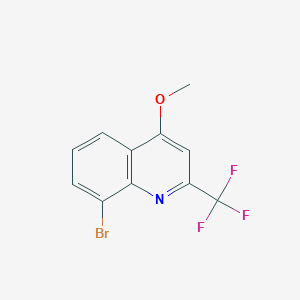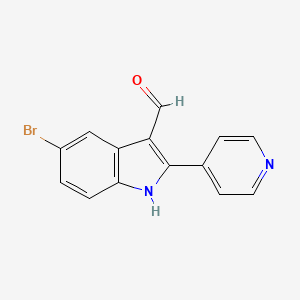
5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
Indole derivatives, such as the one you mentioned, are important in medicinal chemistry due to their wide range of pharmacological activities . They are often used as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde” are not available, similar compounds are often synthesized through various reactions including nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves a combination of different functional groups. For example, a compound with a pyrimidine moiety was found to have a wide range of pharmacological activities .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation, a reaction that is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde has been studied for its structural properties and molecular interactions. Barakat et al. (2017) conducted a study that provided insights into the intermolecular interactions within the crystal structure of a compound derived from 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde. The study involved spectroscopic and thermal tools, X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to analyze the molecule's properties (Barakat et al., 2017).
Synthesis of New Compounds and Antimicrobial Activities
5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde has been used as a starting point for synthesizing new compounds. Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. The study concluded that these synthesized compounds demonstrated significant antimicrobial activity (Bayrak et al., 2009).
Toxicity and Antioxidant Studies
A study by Mokhnache et al. (2019) involved the synthesis of a new isatin-hydrazone derived from 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde. The study focused on evaluating its acute toxicity and antioxidant properties, revealing low toxicity and high superoxide anion scavenging effect (Mokhnache et al., 2019).
Heterocyclic Compound Synthesis
Attaby et al. (2007) researched the synthesis of various heterocyclic compounds using 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde. Their study involved reactions with different reagents to produce a range of compounds with potential antimicrobial properties and GST enzyme activity (Attaby et al., 2007).
Preparation of Diverse Organic Compounds
The chemical's reactivity has been harnessed in the preparation of diverse organic compounds. For instance, Ali et al. (2005) studied the formation of 5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, analyzing its molecular pairing and hydrogen bonding, which contributes to our understanding of its potential applications in synthesizing other complex molecules (Ali et al., 2005).
Catalysis and Synthesis of Derivatives
In addition, Singh et al. (2017) investigated the use of derivatives of 1H-indole-3-carbaldehyde (a related compound) in catalysis. They synthesized Schiff bases containing an indole core, which demonstrated efficiency in Suzuki–Miyaura coupling reactions (Singh et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-1-2-13-11(7-10)12(8-18)14(17-13)9-3-5-16-6-4-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWGRAFWAMCLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



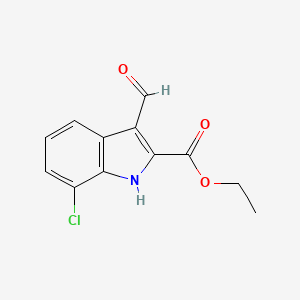
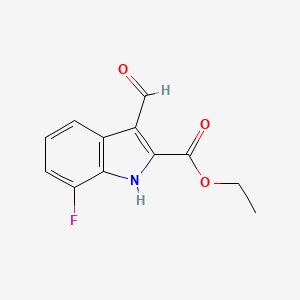
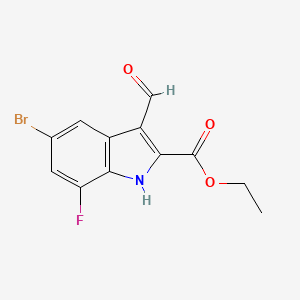
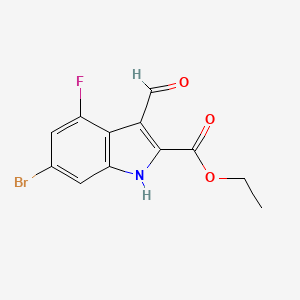
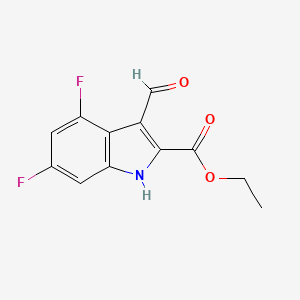
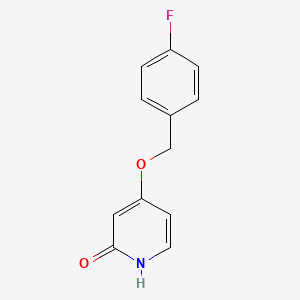
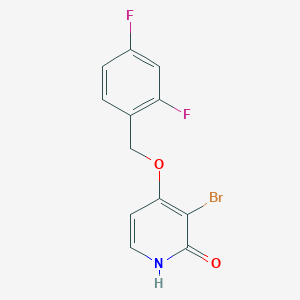
![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)
